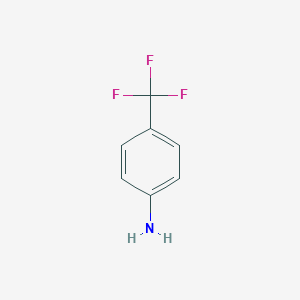
4-(Trifluoromethyl)aniline
Número de catálogo B029031
:
455-14-1
Peso molecular: 161.12 g/mol
Clave InChI: ODGIMMLDVSWADK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04845258
Procedure details


A mixture of 400 mg (1.4 mmol) of 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one, 572 mg (4.2 mmol) of ethyl glycinate hydrochloride, 298 mg (3.6 mmol) of sodium bicarbonate, and 10 mL of 95% ethanol was heated to reflux for 6 hours, allowed to cool to room temperature, and poured into 25 mL of water. The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane. The organic layers were combined and extracted with six 5 mL portions of 1N HCl. Combination of the aqueous layers and treatment with solid sodium bicarbonate until neutral to pH paper gave a cloudy mixture that was extracted with three 10 mL portions of dichloromethane. The organic layers were combined, dried (MgSO4), and stripped to give a residue which was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane), affording 160 mg (73% yield) of 4-trifluoromethylaniline.
Name
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
400 mg
Type
reactant
Reaction Step One





Yield
73%
Identifiers


|
REACTION_CXSMILES
|
C([Si](CC)(CC)O[C:5]1([C:12]([F:15])([F:14])[F:13])[CH:10]=[CH:9][C:8](=O)[CH:7]=[CH:6]1)C.Cl.[NH2:21]CC(OCC)=O.C(=O)(O)[O-].[Na+].C(O)C>O>[F:13][C:12]([F:15])([F:14])[C:5]1[CH:10]=[CH:9][C:8]([NH2:21])=[CH:7][CH:6]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Si](OC1(C=CC(C=C1)=O)C(F)(F)F)(CC)CC
|
|
Name
|
|
|
Quantity
|
572 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
298 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 hours
|
|
Duration
|
6 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with six 5 mL portions of 1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a cloudy mixture that
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with three 10 mL portions of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 mg | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
